2,6-Dibromo-4-methylmercapto pyridine
CAS No.:
Cat. No.: VC14039977
Molecular Formula: C6H5Br2NS
Molecular Weight: 282.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5Br2NS |
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Molecular Weight | 282.99 g/mol |
IUPAC Name | 2,6-dibromo-4-methylsulfanylpyridine |
Standard InChI | InChI=1S/C6H5Br2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
Standard InChI Key | RNYHCAWFMLZCBS-UHFFFAOYSA-N |
Canonical SMILES | CSC1=CC(=NC(=C1)Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Bonding
The molecular formula of 2,6-dibromo-4-methylmercapto pyridine is C₆H₄Br₂SN, with a molecular weight of 296.94 g/mol. The pyridine ring’s aromatic system is modified by electron-withdrawing bromine atoms and the electron-donating methylmercapto group, creating a polarized electronic environment. This polarity influences reactivity, particularly in electrophilic and nucleophilic substitution reactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₄Br₂SN |
Molecular Weight | 296.94 g/mol |
Exact Mass | 295.83 g/mol |
Topological Polar Surface Area | 12.89 Ų |
LogP (Partition Coefficient) | 3.35 (estimated) |
The LogP value, estimated using fragment-based methods , suggests moderate hydrophobicity, making the compound soluble in organic solvents like dichloromethane or tetrahydrofuran but poorly soluble in water.
Synthetic Methodologies
Bromination of Pyridine Precursors
The synthesis of brominated pyridines often begins with lutidine (dimethylpyridine) derivatives. For example, 2,6-dibromomethylpyridine is synthesized via radical bromination of 2,6-lutidine using dibromoisocyanuric acid (DIB) and initiators like AIBN or BPO . Adapting this methodology, 2,6-dibromo-4-methylmercapto pyridine could be synthesized through a two-step process:
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Bromination: Introduce bromine atoms at the 2- and 6-positions of 4-methylmercapto pyridine.
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Purification: Isolate the product via column chromatography (e.g., petroleum ether/ethyl acetate = 60:1) .
Table 2: Optimized Bromination Conditions (Adapted from CN105399661A )
Parameter | Condition | Yield (%) |
---|---|---|
Initiator | AIBN (0.5 mol%) | 85–92 |
Brominating Agent | DIB (2–4 equiv) | – |
Solvent | CCl₄ | – |
Temperature | 80°C (reflux) | – |
Reaction Time | 24 hours | – |
Key findings from analogous reactions :
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Dropwise addition of brominating agents improves yields (85–92%) compared to one-time addition (51%).
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Temperature control: Reactions at 80°C achieve higher yields than at 50°C (76%) or room temperature (48%).
Functionalization with Methylmercapto Groups
Introducing the -SCH₃ group at the 4-position likely involves nucleophilic substitution. Starting from 4-chloro-2,6-dibromopyridine , treatment with sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF) could replace chlorine with the methylmercapto group:
Reaction conditions (hypothetical):
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Solvent: DMF, 60°C, 12 hours.
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Workup: Aqueous extraction, drying (MgSO₄), and recrystallization.
Physicochemical Properties
Spectral Data
While experimental spectra for 2,6-dibromo-4-methylmercapto pyridine are unavailable, inferences can be drawn from related compounds:
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¹H NMR: The methylmercapto group (-SCH₃) would appear as a singlet near δ 2.1 ppm. Aromatic protons at the 3- and 5-positions may show coupling (J ≈ 8 Hz) due to adjacent bromine atoms.
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¹³C NMR: The pyridine carbons adjacent to bromine (C-2 and C-6) would resonate at δ 125–135 ppm, while C-4 (bearing -SCH₃) would appear near δ 150 ppm .
Thermal Stability
Brominated pyridines generally exhibit moderate thermal stability. Decomposition likely occurs above 200°C, releasing HBr and sulfur-containing byproducts.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atoms serve as leaving groups in cross-coupling reactions (e.g., Suzuki, Ullmann), enabling the construction of biaryl structures common in drug candidates. For instance, replacing bromine with aryl groups could yield kinase inhibitors or antimicrobial agents.
Materials Science
The compound’s electronic structure makes it a candidate for:
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Organic semiconductors: As a building block for π-conjugated systems .
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Ligands in coordination chemistry: The sulfur atom can coordinate to metals like palladium or copper, facilitating catalytic cycles.
Future Research Directions
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Experimental validation of synthetic routes and spectral data.
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Exploration of electrochemical properties for energy storage applications.
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Toxicity studies to establish safety protocols.
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